molecular formula C9H7ClN2O2 B2436340 Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206248-90-9

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2436340
CAS No.: 1206248-90-9
M. Wt: 210.62
InChI Key: AVXWKRQPFKPVOW-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse biological and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound often employs a two-step one-pot synthesis approach. This method involves the initial formation of an intermediate, which is then subjected to cyclization and chlorination under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-a]pyrazine

Comparison: Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in biological assays and greater versatility in chemical synthesis .

Biological Activity

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (MCIPC) is a heterocyclic compound characterized by its unique fused imidazole and pyridine structure. With a molecular formula of C9H7ClN2O2 and a molecular weight of approximately 210.617 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of MCIPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that MCIPC exhibits notable antimicrobial activity against various bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

MCIPC's structural similarity to other imidazo[1,2-a]pyridine derivatives positions it as a potential anticancer agent . Studies have shown that compounds within this class can effectively inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3Kα pathway, which is crucial in many cancers .

The precise mechanism of action for MCIPC remains under investigation; however, it is known to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and suggests potential for drug-drug interactions .

Inhibition of Cytochrome P450 Enzymes

MCIPC has been identified as an inhibitor of specific cytochrome P450 enzymes. This inhibition can affect the metabolism of various pharmaceuticals, potentially leading to increased efficacy or toxicity depending on the context.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity. For example:

Compound NameMolecular FormulaKey Features/Activities
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateC9H7ClN2O2Similar structure but different position of carboxyl group; potential for varied biological activity.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateC10H9ClN2O2Ethyl ester variant; may exhibit different solubility and bioavailability profiles.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidC8H6ClN3O2Parent acid form; useful for comparing reactivity and biological activity.

These variations highlight how slight changes in chemical structure can lead to significant differences in biological efficacy.

Study on Anticancer Activity

In a recent study evaluating various imidazo[1,2-a]pyridine derivatives for anticancer properties, MCIPC was included in a panel of compounds tested against multiple tumor cell lines. The results indicated submicromolar inhibitory activity against certain cancer cells, suggesting that MCIPC may possess significant anticancer properties worthy of further exploration .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of MCIPC against strains resistant to conventional antibiotics. The results demonstrated that MCIPC could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, underscoring its potential as a novel antimicrobial agent.

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXWKRQPFKPVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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